![molecular formula C17H18N4O5 B2945084 (2Z)-3-({6-[4-(ethoxycarbonyl)-3,5-dimethyl-1H-pyrazol-1-yl]pyridin-3-yl}carbamoyl)prop-2-enoic acid CAS No. 956930-27-1](/img/structure/B2945084.png)
(2Z)-3-({6-[4-(ethoxycarbonyl)-3,5-dimethyl-1H-pyrazol-1-yl]pyridin-3-yl}carbamoyl)prop-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(2Z)-3-({6-[4-(ethoxycarbonyl)-3,5-dimethyl-1H-pyrazol-1-yl]pyridin-3-yl}carbamoyl)prop-2-enoic acid is a useful research compound. Its molecular formula is C17H18N4O5 and its molecular weight is 358.354. The purity is usually 95%.
BenchChem offers high-quality (2Z)-3-({6-[4-(ethoxycarbonyl)-3,5-dimethyl-1H-pyrazol-1-yl]pyridin-3-yl}carbamoyl)prop-2-enoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2Z)-3-({6-[4-(ethoxycarbonyl)-3,5-dimethyl-1H-pyrazol-1-yl]pyridin-3-yl}carbamoyl)prop-2-enoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Synthesis and Reactions
Synthesis of Heterocyclic Systems : Compounds related to the given chemical structure have been used in the synthesis of heterocyclic systems, such as the preparation of N3-protected 3-amino-4H-pyrido[1,2-a]pyrimidin-4-ones, showcasing the potential of these compounds in generating diverse molecular architectures (Selič, Grdadolnik, & Stanovnik, 1997).
Investigation of Molecular Structures : The structural properties of similar compounds have been extensively studied through X-ray crystallography, spectroscopy, and quantum chemical calculations, which are crucial for understanding their chemical behavior and potential applications in material science (Venkatesan, Rajakannan, Venkataramanan, Ilangovan, Sundius, & Thamotharan, 2016).
Supramolecular Chemistry : These compounds also play a role in supramolecular chemistry, forming complexes that exhibit specific intermolecular interactions, contributing to the understanding of molecular assembly and recognition processes (Fang, Chen, Chen, Wang, Yan, Jin, Xu, & Wang, 2020).
Catalysis and Organic Transformations
Facilitation of Organic Reactions : In organic synthesis, related compounds have facilitated various reactions, including Diels-Alder reactions, highlighting their versatility as reagents or catalysts in forming complex molecular structures (Pindur & Erfanian-Abdoust, 1990).
Aminolysis Reactions : The specific structural motifs within these compounds have been utilized in aminolysis reactions, demonstrating their reactivity and potential in creating a variety of functionalized organic molecules (Vigante, Rucins, Plotniece, Pajuste, Luntena, Cekavicus, Bisenieks, Smits, Duburs, & Sobolev, 2015).
properties
IUPAC Name |
(Z)-4-[[6-(4-ethoxycarbonyl-3,5-dimethylpyrazol-1-yl)pyridin-3-yl]amino]-4-oxobut-2-enoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O5/c1-4-26-17(25)16-10(2)20-21(11(16)3)13-6-5-12(9-18-13)19-14(22)7-8-15(23)24/h5-9H,4H2,1-3H3,(H,19,22)(H,23,24)/b8-7- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOKKJDOBAOYCQE-FPLPWBNLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1C)C2=NC=C(C=C2)NC(=O)C=CC(=O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(N(N=C1C)C2=NC=C(C=C2)NC(=O)/C=C\C(=O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-3-({6-[4-(ethoxycarbonyl)-3,5-dimethyl-1H-pyrazol-1-yl]pyridin-3-yl}carbamoyl)prop-2-enoic acid |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.